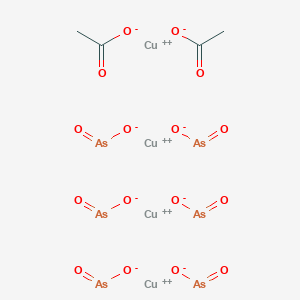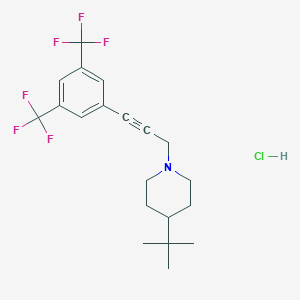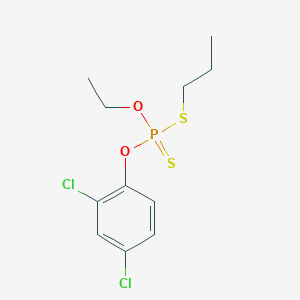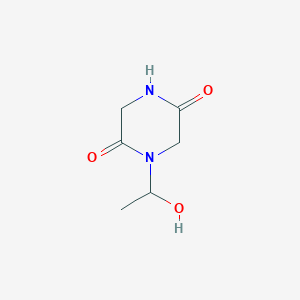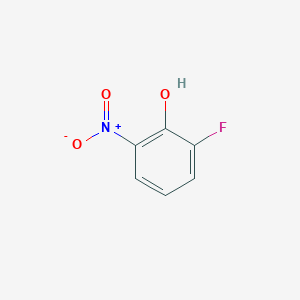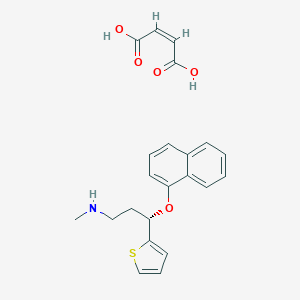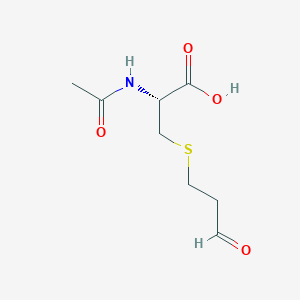
S-(3-氧代丙基)-N-乙酰半胱氨酸
描述
S-(3-Oxopropyl)-N-acetylcysteine is a chemical compound that has been studied for its bioactivation mechanism . It is the mercapturic acid of acrolein .
Synthesis Analysis
The synthesis of S-(3-Oxopropyl)-N-acetyl-L-cysteine involves sulfoxidation of sulfide to form S-oxide and a subsequent general-base-catalyzed beta-elimination reaction . This process releases the cytotoxin acrolein .Molecular Structure Analysis
The molecular structure of S-(3-Oxopropyl)-N-acetylcysteine is complex and involves several chemical groups. The compound is a derivative of acetylcysteine, which is an amino acid that contains a thiol group .Chemical Reactions Analysis
The chemical reactions of S-(3-Oxopropyl)-N-acetylcysteine involve a bioactivation mechanism that includes sulfoxidation followed by a general-base-catalyzed elimination of acrolein from S-oxide . This process is associated with the cytotoxicity of the compound .科学研究应用
代谢过程和毒性
S-(3-氧代丙基)-N-乙酰半胱氨酸作为环磷酰胺的代谢产物,已被研究其在毒性中的潜在作用。在对环磷酰胺代谢产物丙烯醛的研究中,发现了这种化合物作为潜在代谢产物。研究表明,像S-(3-氧代丙基)-N-乙酰半胱氨酸及其衍生物这样的丙烯醛巯基化合物可能影响细胞增殖,并可能在毒性中发挥作用,特别是与人类肺腺瘤细胞相关(Ramu et al., 1996)。
抗氧化性质
S-(3-氧代丙基)-N-乙酰半胱氨酸与著名的抗氧化剂N-乙酰半胱氨酸密切相关。N-乙酰半胱氨酸已被研究其清除各种氧化剂物种的能力,包括次氯酸和羟基自由基,表明其在减少氧化应激方面的潜力(Aruoma et al., 1989)。对N-乙酰半胱氨酸的进一步研究突显了其作为抗氧化剂的广泛有效性,这也可能与S-(3-氧代丙基)-N-乙酰半胱氨酸相关(Zhitkovich, 2019)。
临床应用
虽然S-(3-氧代丙基)-N-乙酰半胱氨酸的直接临床应用并没有广泛记录,但对其母化合物N-乙酰半胱氨酸的研究提供了见解。N-乙酰半胱氨酸具有多种应用,包括作为一种粘液溶解剂,在预防慢性阻塞性肺疾病恶化中的作用,在治疗肺纤维化中的作用,以及潜在的癌症化学预防(Millea, 2009)。它还正在研究其在神经退行性疾病和心理健康障碍中的作用,表明其具有广泛的治疗应用范围(Dean et al., 2011)。
属性
IUPAC Name |
(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMVCGSUXLINOO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930745 | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Oxopropyl)-N-acetylcysteine | |
CAS RN |
140226-30-8 | |
| Record name | S-(3-Oxopropyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
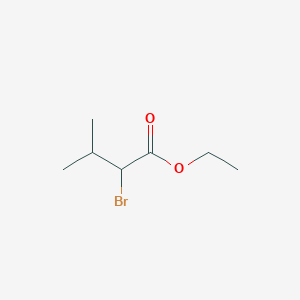
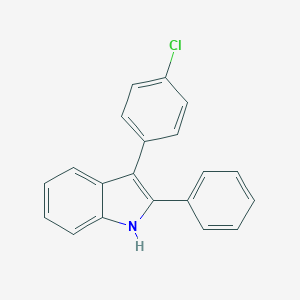
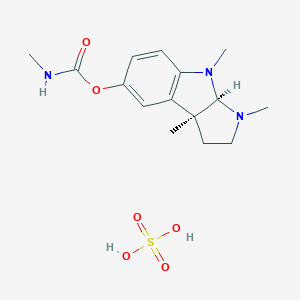
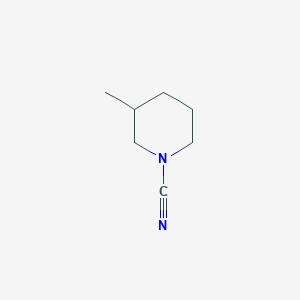
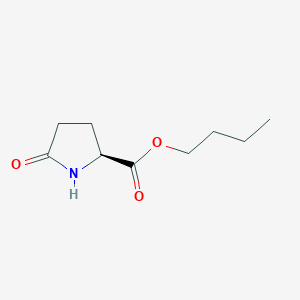
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
